molecular formula C11H10F2N2O2 B15211693 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- CAS No. 62128-88-5

3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-

Cat. No.: B15211693
CAS No.: 62128-88-5
M. Wt: 240.21 g/mol
InChI Key: VCGGHBYOQKZRQE-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- (molecular formula: C₁₁H₁₀F₂N₂O₂) belongs to the pyrazolone family, characterized by a five-membered lactam ring with ketone functionality. Its structure includes:

  • 2-position substitution: A 3-(difluoromethoxy)phenyl group, introducing electron-withdrawing effects due to the -OCF₂H moiety.
  • 5-position substitution: A methyl group, enhancing steric bulk and influencing solubility.

Properties

CAS No.

62128-88-5

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H10F2N2O2/c1-7-5-10(16)15(14-7)8-3-2-4-9(6-8)17-11(12)13/h2-4,6,11H,5H2,1H3

InChI Key

VCGGHBYOQKZRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the difluoromethoxyphenyl group: This step often involves the use of a halogenated precursor, such as 3-(difluoromethoxy)benzyl chloride, which undergoes nucleophilic substitution with the pyrazolone intermediate.

    Methylation: The final step involves the methylation of the pyrazolone core, typically using methyl iodide or a similar methylating agent under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.

    Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrazolone derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Relevance
Target Compound
2-[3-(difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2: 3-(difluoromethoxy)phenyl
- 5: Methyl
C₁₁H₁₀F₂N₂O₂ 240.21 g/mol High lipophilicity (logP ~2.8); metabolic stability due to -OCF₂H Potential kinase inhibition (inferred)
2,4-Dihydro-5-methyl-2-phenyl-4-(3-trifluoromethylphenylazo)-3H-pyrazol-3-one - 2: Phenyl
- 4: 3-Trifluoromethylphenylazo
- 5: Methyl
C₁₇H₁₃F₃N₄O 346.31 g/mol Azo group enables π-π stacking; -CF₃ enhances electron withdrawal Dye applications (e.g., Sudan Yellow 3G)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one - 4: Benzothiazole
- 5: Methyl
- 1: Propynyl
C₂₀H₁₅N₃OS 353.41 g/mol Benzothiazole moiety improves fluorescence; propynyl increases reactivity Fluorescent probes
2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one - 2: 3,4-Dimethylphenyl
- 5: Methyl
C₁₂H₁₄N₂O 202.25 g/mol Electron-donating methyl groups reduce ring acidity (pKa ~5.5) Antimicrobial activity
4-[[(4-Chlorobenzyl)amino]methylene]-2-methyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one - 4: (4-Chlorobenzyl)aminomethylene
- 5: Trifluoromethyl
C₁₃H₁₁ClF₃N₃O 317.69 g/mol Chlorine and -CF₃ groups enhance halogen bonding; predicted high melting point Anticancer candidates

Key Observations

Substituent Effects on Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs like the 3,4-dimethylphenyl derivative (logP ~2.1) . However, it is less lipophilic than the trifluoromethylphenylazo analog (logP ~3.5) . The -OCF₂H group balances metabolic stability and solubility better than -CF₃, which is prone to bioaccumulation .

Electronic Effects: Electron-withdrawing groups (-OCF₂H, -CF₃, -Cl) decrease electron density on the pyrazolone ring, enhancing electrophilic reactivity. This is critical for interactions with biological targets like enzymes .

Biological Activity :

  • Azo-containing derivatives (e.g., Sudan Yellow 3G) are utilized as dyes but lack therapeutic relevance due to toxicity .
  • The benzothiazole-substituted pyrazolone exhibits fluorescence, suggesting applications in bioimaging .

Biological Activity

3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is a member of the pyrazolone family, characterized by a unique difluoromethoxy substitution. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is C11H10F2N2O2C_{11}H_{10}F_2N_2O_2, with a molecular weight of approximately 343.33 g/mol. The structure features a pyrazolone core with a difluoromethoxy group and a methyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolone Core : Reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
  • Introduction of the Difluoromethoxy Group : Utilizing a halogenated precursor like 3-(difluoromethoxy)benzyl chloride for nucleophilic substitution.
  • Methylation : Employing methyl iodide or a similar agent to methylate the pyrazolone core.

This multi-step synthesis can be optimized for yield and purity using various organic solvents and catalysts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It may inhibit specific enzymes involved in cell proliferation, thereby affecting cancer cell growth. Studies show that it interacts with various molecular targets, suggesting potential therapeutic applications in treating cancer .

The mechanism of action involves binding to specific enzymes and receptors, altering their activity. For instance:

  • Inhibition of Cyclooxygenase Enzymes : This may reduce the production of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Membranes : Contributing to its antimicrobial properties.

These interactions are crucial for understanding its therapeutic effects .

Other Biological Activities

In addition to anticancer properties, 3H-Pyrazol-3-one has shown potential in:

  • Anti-inflammatory : Reducing inflammation through enzyme inhibition.
  • Analgesic : Providing pain relief similar to other pyrazolone derivatives.
  • Antimicrobial : Effective against various bacterial strains by disrupting essential cellular functions .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3H-Pyrazol-3-one, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaUnique Features
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneC10H10N2OC_{10}H_{10}N_2OLacks difluoromethoxy; simpler structure
NorphenazoneC10H10N2OC_{10}H_{10}N_2OKnown for analgesic properties; structurally similar
EdaravoneC10H10N2OC_{10}H_{10}N_2ONeuroprotective agent; different functional groups

This table illustrates the distinct characteristics of 3H-Pyrazol-3-one due to its difluoromethoxy substitution .

Case Studies

Recent studies have evaluated the biological activity of pyrazolone compounds including 3H-Pyrazol-3-one:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of pyrazolone significantly inhibited cancer cell lines through enzyme inhibition .
  • Anti-inflammatory Effects : Another research indicated that compounds similar to 3H-Pyrazol-3-one showed reduced levels of inflammatory markers in animal models .

These findings underline the therapeutic potential of this compound across various medical fields.

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